molecular formula C12H12F4O2 B1406939 tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate CAS No. 1507897-78-0

tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B1406939
CAS No.: 1507897-78-0
M. Wt: 264.22 g/mol
InChI Key: JTDQFSYUIBABQS-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products:

    Substitution Reactions: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its unique functional groups make it valuable for the development of new chemical entities and materials.

Biology and Medicine: The compound’s fluorinated groups are of interest in medicinal chemistry for the design of pharmaceuticals with improved metabolic stability and bioavailability. It can be used in the synthesis of drug candidates and biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Uniqueness: tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDQFSYUIBABQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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